N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine
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Overview
Description
N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine is an organic compound characterized by the presence of a dichlorobenzyl group attached to an ethylethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine typically involves the reaction of 2,5-dichlorobenzyl chloride with ethylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance the compound’s ability to bind to these targets, leading to the modulation of biological pathways. This interaction can result in various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-Dichlorobenzyl)-N1-ethylethane-1,2-diamine
- N1-(3,4-Dichlorobenzyl)-N1-ethylethane-1,2-diamine
- N1-(2,5-Dichlorobenzyl)-N1-isopropyethane-1,2-diamine
Uniqueness
N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine is unique due to the specific positioning of the dichloro groups on the benzyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to other similar compounds .
Properties
IUPAC Name |
N'-[(2,5-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2/c1-2-15(6-5-14)8-9-7-10(12)3-4-11(9)13/h3-4,7H,2,5-6,8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLSMZGRZSTZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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